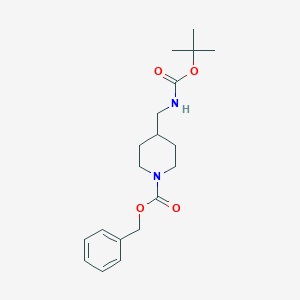

1-N-Cbz-4-N-(Boc-aminomethyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-N-Cbz-4-N-(Boc-aminomethyl)piperidine is a compound that features both benzyl carbamate (Cbz) and tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during multi-step reactions. The compound is often utilized in the synthesis of complex molecules, particularly in the pharmaceutical industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine can be synthesized through a multi-step process involving the protection of amine groups. The synthesis typically begins with the piperidine ring, which is then functionalized with benzyl carbamate and tert-butoxycarbonyl groups. The reaction conditions often involve the use of reagents such as di-tert-butyl dicarbonate (Boc2O) and benzyl chloroformate (CbzCl) under basic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions: 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc and Cbz protecting groups under acidic or catalytic hydrogenation conditions.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amine group can be further functionalized.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) for Boc removal and palladium on carbon (Pd-C) with hydrogen gas for Cbz removal.

Substitution: Common reagents include alkyl halides and acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions are the deprotected amine derivatives or further functionalized piperidine compounds.

Applications De Recherche Scientifique

Synthesis Applications

1-N-Cbz-4-N-(Boc-aminomethyl)piperidine is primarily used in the following ways:

- Intermediate in Organic Synthesis : The compound can be used as a precursor for synthesizing more complex molecules, particularly in drug development. The Boc group can be removed under acidic conditions, allowing for further reactions with nucleophiles, while the Cbz group can be cleaved via hydrogenation or catalytic methods.

- Dual Protection Strategy : The combination of both Boc and Cbz groups provides enhanced flexibility in subsequent chemical transformations compared to similar compounds that may lack one or both protective groups.

Biological Interactions and Potential Therapeutic Uses

While specific biological activities for this compound are not extensively documented, compounds with similar structures often exhibit significant biological properties. Notable applications include:

- Enzyme Inhibition : Research into related compounds suggests potential activity as enzyme inhibitors, which can be crucial in developing treatments for various diseases.

- Receptor Modulation : The piperidine moiety is commonly associated with pharmacological effects such as analgesic and anti-inflammatory activities. Modifications to the piperidine structure can lead to enhanced biological potency and selectivity.

Mécanisme D'action

The mechanism of action of 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine primarily involves its role as a protected amine. The protecting groups (Cbz and Boc) prevent unwanted side reactions during multi-step syntheses. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the target molecule being synthesized .

Comparaison Avec Des Composés Similaires

- 1-N-Cbz-4-N-(aminomethyl)piperidine

- 4-N-(Boc-aminomethyl)piperidine

- 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine

Uniqueness: this compound is unique due to the presence of both Cbz and Boc protecting groups, which provide dual protection for the amine functionalities. This dual protection is particularly useful in complex synthetic routes where selective deprotection is required .

Activité Biologique

1-N-Cbz-4-N-(Boc-aminomethyl)piperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring and two protective groups: benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc). This compound, with a molecular formula of C_{17}H_{24}N_2O_3 and a molecular weight of approximately 348.44 g/mol, serves primarily as an intermediate in organic synthesis, particularly in the pharmaceutical industry. While specific biological activities of this compound are not extensively documented, its structural features suggest potential interactions with various biological targets.

Structural Characteristics

The dual protection strategy provided by the Boc and Cbz groups allows for versatile chemical transformations, making it suitable for synthesizing more complex molecules that may exhibit significant biological activities. The presence of the piperidine moiety is often associated with various pharmacological effects, including analgesic and anti-inflammatory activities .

Biological Activity Overview

While this compound itself does not have a well-defined mechanism of action, it is believed to act as a precursor for biologically active compounds. Similar piperidine derivatives have shown potential as enzyme inhibitors or receptor modulators. The following sections detail potential biological activities inferred from related compounds and studies.

Potential Pharmacological Activities

- Enzyme Inhibition : Compounds structurally similar to this compound have been reported to inhibit various enzymes, including aspartic acid proteases and Kinesin spindle proteins . These enzymes play critical roles in cellular processes, suggesting that derivatives of this compound could also exhibit inhibitory effects.

- Antimicrobial Activity : Research on piperidine derivatives indicates that they may possess antimicrobial properties, particularly against Mycobacterium tuberculosis. For instance, certain piperidinothiosemicarbazone derivatives showed significant inhibitory effects against both standard and resistant strains of M. tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL . Although direct studies on this compound are lacking, its structural similarities to these active compounds suggest potential antimicrobial activity.

- Cytotoxicity : The cytotoxic effects of related piperidine compounds have been evaluated in various studies. For example, some derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as therapeutic agents . The cytotoxic profile of this compound remains to be explored but could mirror these findings.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step reactions where the protective groups are crucial for controlling reactivity and selectivity during synthesis. The Boc group can be removed under acidic conditions to enable further reactions with nucleophiles, while the Cbz group can be cleaved through hydrogenation or catalytic methods. This reactivity positions the compound as a valuable intermediate in the development of new pharmaceuticals.

Propriétés

IUPAC Name |

benzyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-19(2,3)25-17(22)20-13-15-9-11-21(12-10-15)18(23)24-14-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZERNIFFYYTUKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635043 |

Source

|

| Record name | Benzyl 4-{[(tert-butoxycarbonyl)amino]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172348-56-0 |

Source

|

| Record name | Benzyl 4-{[(tert-butoxycarbonyl)amino]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.